

Funobactam: A New Frontier in β -Lactamase Inhibition, Demonstrating Superiority Over Legacy Agents

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Compound of Interest

Compound Name: *Funobactam*

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Suzhou, China – December 2, 2025 – In the ongoing battle against antimicrobial resistance, the novel β -lactamase inhibitor **Funobactam** is demonstrating significant advantages over established inhibitors such as clavulanic acid, sulbactam, and tazobactam. Developed by Evopoint Biosciences, **Funobactam**, a diazabicyclooctane (DBO) derivative, exhibits potent, broad-spectrum activity against a wide range of β -lactamase enzymes, including those that confer resistance to last-resort carbapenem antibiotics.

Funobactam is currently in Phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Its mechanism of action and robust performance in preclinical and clinical studies suggest a pivotal role in treating infections caused by multidrug-resistant Gram-negative bacteria.

A Leap Forward in β -Lactamase Inhibition

Funobactam distinguishes itself from older β -lactamase inhibitors through its broad and potent inhibition of Ambler Class A, C, and D β -lactamases. This includes difficult-to-treat serine carbapenemases like *Klebsiella pneumoniae* carbapenemase (KPC) and oxacillinases (OXA), which are major contributors to carbapenem resistance in pathogens such as *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and Enterobacterales.[1][2]

While direct head-to-head comparative studies providing IC50 values for **Funobactam** against the same comprehensive panel of β -lactamases as older inhibitors are still emerging in publicly available literature, the existing data strongly supports its superior profile. The established IC50 values for clavulanic acid, sulbactam, and tazobactam against key β -lactamases are presented below, setting a benchmark against which **Funobactam**'s forthcoming detailed quantitative data will be assessed.

Comparative Inhibitory Activity of β -Lactamase Inhibitors

To contextualize the advancements made with **Funobactam**, it is essential to examine the inhibitory profiles of its predecessors. The following tables summarize the 50% inhibitory concentrations (IC50) of clavulanic acid, sulbactam, and tazobactam against a panel of clinically relevant β -lactamases. A lower IC50 value indicates greater potency.

Table 1: IC50 Values (in μ M) of Older β -Lactamase Inhibitors Against Conventional Spectrum β -Lactamases[3]

β -Lactamase Enzyme	Clavulanic Acid (μ M)	Sulbactam (μ M)	Tazobactam (μ M)
TEM-1	0.08	4.8	0.1
SHV-1	0.01	5.8	0.07

Table 2: IC50 Values (in μ M) of Older β -Lactamase Inhibitors Against Extended-Spectrum β -Lactamases (ESBLs) - TEM-derived[3]

β -Lactamase Enzyme	Clavulanic Acid (μM)	Sulbactam (μM)	Tazobactam (μM)
TEM-3	0.04	0.8	0.05
TEM-4	0.05	0.7	0.06
TEM-5	0.12	1.5	0.1
TEM-6	0.06	1.2	0.08
TEM-7	0.07	1.0	0.09
TEM-8	0.09	1.1	0.08
TEM-9	0.05	0.9	0.06
TEM-12	0.03	0.5	0.04

Table 3: IC₅₀ Values (in μM) of Older β -Lactamase Inhibitors Against Extended-Spectrum β -Lactamases (ESBLs) - SHV-derived[3]

β -Lactamase Enzyme	Clavulanic Acid (μM)	Sulbactam (μM)	Tazobactam (μM)
SHV-2	0.02	0.4	0.03
SHV-3	0.03	0.6	0.04
SHV-4	0.04	0.7	0.04

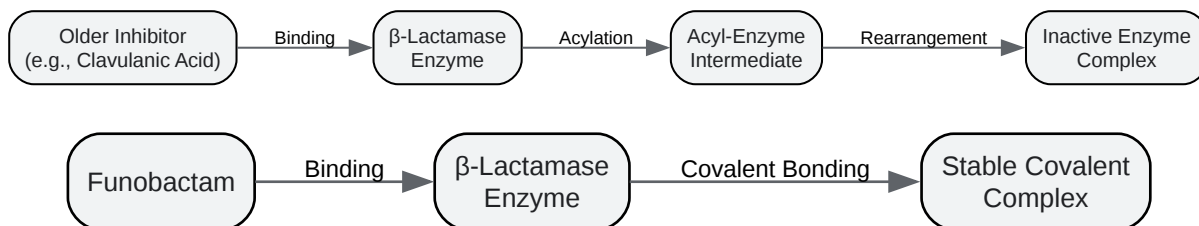
Mechanism of Action: A Tale of Two Strategies

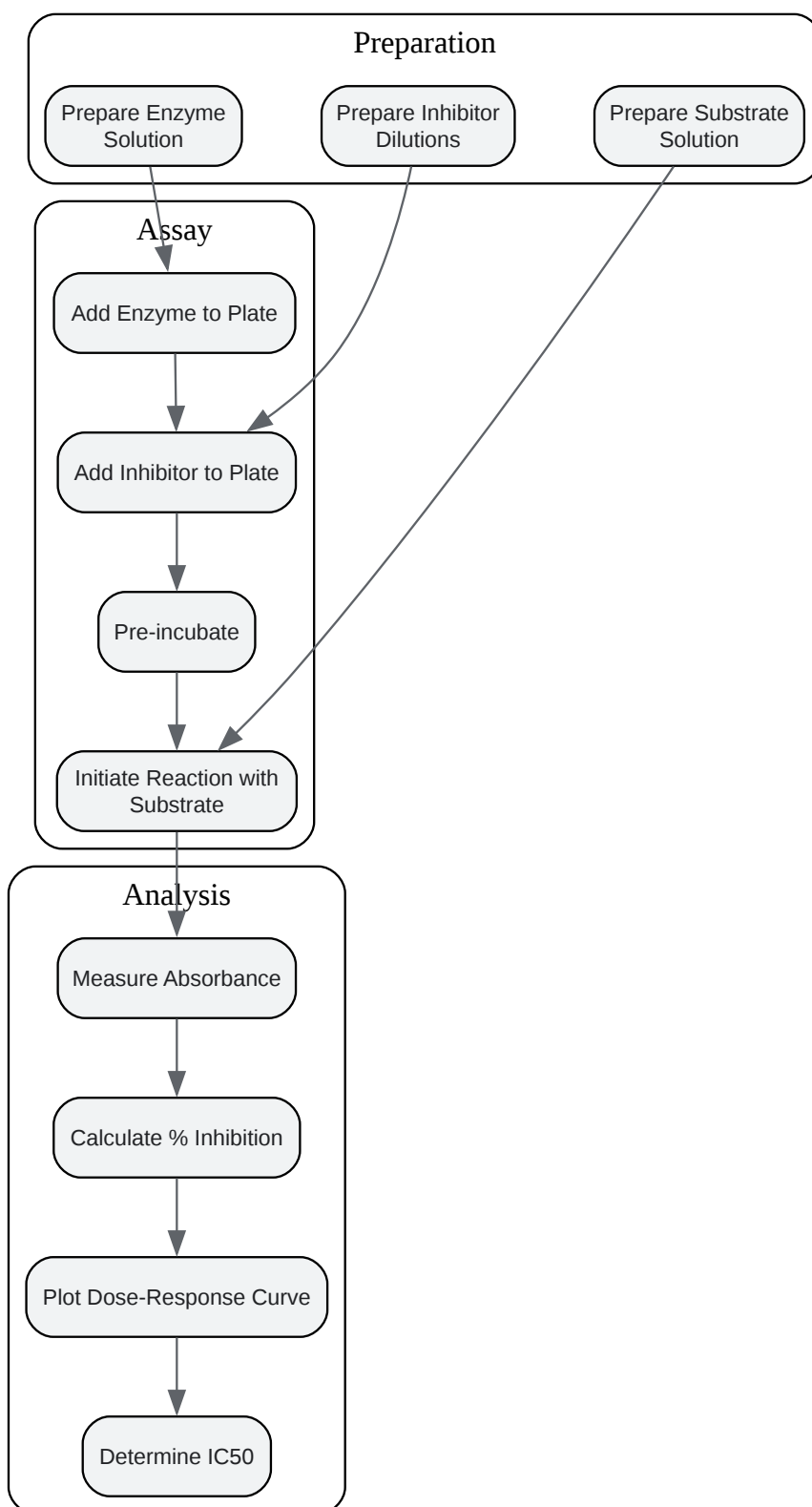
The superiority of **Funobactam** can be partly attributed to its distinct mechanism of action compared to the older "suicide inhibitors."

Older Inhibitors: Suicide Inhibition

Clavulanic acid, sulbactam, and tazobactam are mechanism-based inactivators. They are recognized as substrates by the β -lactamase enzyme, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is designed to be unstable and undergoes

rearrangements to form a more stable, inactivated complex, thus trapping and inactivating the enzyme.[3]





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